molecular formula C11H16Cl2N2O2 B1396792 6-(Pyrrolidin-1-ylmethyl)pyridine-2-carboxylic acid dihydrochloride CAS No. 1332530-74-1

6-(Pyrrolidin-1-ylmethyl)pyridine-2-carboxylic acid dihydrochloride

Cat. No. B1396792
M. Wt: 279.16 g/mol
InChI Key: MIKCOVFTDFLWGY-UHFFFAOYSA-N
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Description

6-(Pyrrolidin-1-ylmethyl)pyridine-2-carboxylic acid dihydrochloride, also known as 6-PMPC, is a compound that has recently been studied for its potential applications in a variety of scientific fields. 6-PMPC is a white crystalline solid that is soluble in water and has a molecular weight of 198.2 g/mol. 6-PMPC is structurally similar to pyrrolidine, a five-membered heterocyclic compound that is found in many natural products. 6-PMPC has been studied for its ability to act as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a potential drug candidate.

Scientific Research Applications

C-H Functionalization and Redox-Annulations

Cyclic amines, including pyrrolidine derivatives, have been studied for their ability to undergo redox-annulations with α,β-unsaturated aldehydes and ketones. This process involves the generation of a conjugated azomethine ylide followed by 6π-electrocyclization, leading to the formation of ring-fused pyrrolines. These pyrrolines can be further oxidized to pyrroles or reduced back to pyrrolidines, highlighting the versatility of pyrrolidine in synthetic chemistry (Kang et al., 2015).

Synthesis and Catalysis

Pyrrolidine-based ligands have been synthesized and used in palladium(II) and gold(III) complexes, demonstrating their effectiveness as catalysts in various reactions, including hydrogenation, hydrosilylation, and C-C coupling reactions. These complexes show high catalytic activity and stereospecific coordination, offering valuable insights into the role of pyrrolidine derivatives in catalysis (Debono et al., 2007).

Spectroscopic and Quantum Mechanical Studies

The spectroscopic properties of pyrrolidine derivatives have been extensively studied using various techniques like FT-IR, NMR, and UV spectroscopy. Quantum chemical methods have also been employed to understand properties such as molecular electrostatic potential and intermolecular interactions, providing a deeper understanding of these compounds at the molecular level (Devi et al., 2020).

Biological Imaging Applications

Fluorescent sensors based on pyrrolidine derivatives have been developed for biological imaging. These sensors demonstrate improved selectivity and responsiveness to specific ions in biological environments, making them useful tools in cellular imaging and biological research (Nolan et al., 2006).

properties

IUPAC Name

6-(pyrrolidin-1-ylmethyl)pyridine-2-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.2ClH/c14-11(15)10-5-3-4-9(12-10)8-13-6-1-2-7-13;;/h3-5H,1-2,6-8H2,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKCOVFTDFLWGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=NC(=CC=C2)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Pyrrolidin-1-ylmethyl)pyridine-2-carboxylic acid dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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